N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide
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Overview
Description
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound that features both indole and chromenone moieties. These structures are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Chromenone Moiety: The chromenone structure can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Coupling of Indole and Chromenone Moieties: The final step involves coupling the indole and chromenone moieties through an amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Substitution: Both the indole and chromenone moieties can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid
Reduction: Hydrogen gas, Pd/C
Substitution: Alkyl halides, bases such as sodium hydride (NaH)
Major Products
Oxidation: Oxindoles
Reduction: Dihydrochromenones
Substitution: N-alkylated indoles
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar structure but with different substituents on the indole and chromenone moieties.
4-((2S,4S)-4-Ethoxy-1-((5-methoxy-7-methyl-1H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid: Another indole derivative with different functional groups.
Uniqueness
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is unique due to its specific combination of indole and chromenone moieties, which confer distinct biological activities and synthetic versatility .
Properties
Molecular Formula |
C25H26N2O5 |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide |
InChI |
InChI=1S/C25H26N2O5/c1-16-13-25(29)32-23-15-22(31-3)17(14-19(16)23)7-8-24(28)26-10-12-27-11-9-18-20(27)5-4-6-21(18)30-2/h4-6,9,11,13-15H,7-8,10,12H2,1-3H3,(H,26,28) |
InChI Key |
FUDMQAUPKKPJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
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